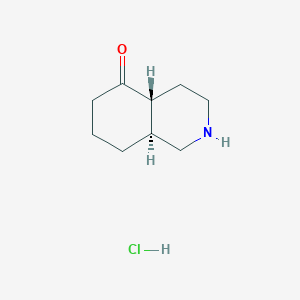

(4Ar,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride

Description

Properties

IUPAC Name |

(4aR,8aS)-2,3,4,4a,6,7,8,8a-octahydro-1H-isoquinolin-5-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO.ClH/c11-9-3-1-2-7-6-10-5-4-8(7)9;/h7-8,10H,1-6H2;1H/t7-,8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYIJESIBEJMUPH-SCLLHFNJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CNCCC2C(=O)C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]2CNCC[C@H]2C(=O)C1.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Key Observations :

Key Observations :

- Moderate yields (~28%) for tetrahydroisoquinoline derivatives (e.g., 4b, 4e) suggest challenges in stereochemical control during synthesis .

- The target’s hydrochloride form may require specialized purification steps, as seen in Hydrastinine Hydrochloride’s isolation .

- The furo-isoindole’s carboxylic acid group enables crystal packing via hydrogen bonds, a feature absent in the target compound but relevant for salt formation .

Functional and Pharmacological Implications

- Hydrogen Bonding : The ketone in the target compound and the carboxylic acid in the furo-isoindole may interact with polar residues in enzyme active sites, though the hydrochloride salt’s ionic nature could favor charged interactions .

- Metabolic Stability: Fluorinated analogs (e.g., ’s pyrrolo-pyridazine) exhibit enhanced metabolic resistance, suggesting that the target’s non-fluorinated structure may require derivatization for improved pharmacokinetics .

Preparation Methods

Substrate Selection and Reaction Conditions

The hydrogenation of isoquinoline precursors remains the most widely reported method for accessing decahydroisoquinoline frameworks. Starting from 1,2,3,4-tetrahydroisoquinoline, catalytic hydrogenation under high-pressure H₂ (50–100 atm) in the presence of palladium on carbon (Pd/C) or platinum oxide (PtO₂) achieves full saturation of the aromatic ring. The reaction typically proceeds in polar aprotic solvents (e.g., ethanol, acetic acid) at 80–120°C for 12–24 hours.

Critical Parameters:

Post-Hydrogenation Functionalization

Following ring saturation, oxidation of the C5 position to the ketone is achieved using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) in dichloromethane. Yields for this step range from 65% to 78%, with purity dependent on rigorous exclusion of moisture.

Condensation Cyclization Strategies

Cyclohexenylethylamine and Aldehyde Condensation

A patent-published route (CN103058929A) involves the cyclocondensation of 2-cyclohexenylethylamine (II) with 4-alkoxyphenylacetaldehyde (III) under acidic conditions (HCl, H₂SO₄) to form the octahydroisoquinoline core. The reaction proceeds via imine formation followed by intramolecular Diels-Alder cyclization, yielding the bicyclic intermediate in 60–75% yield.

Optimization Insights:

- Acid Catalyst: 10% HCl in ethanol at reflux (78°C) minimizes side products.

- Aldehyde Substituents: Electron-donating groups (e.g., 4-methoxy) enhance cyclization efficiency by stabilizing the transition state.

Stereochemical Control and Resolution

Chiral Auxiliary-Assisted Synthesis

The trans-(−)-isomer is obtained via diastereomeric salt formation using (−)-dibenzoyl tartaric acid. A patent (EP0142920A2) details the resolution of racemic 5-oxo-decahydroisoquinoline by preferential crystallization, achieving enantiomeric excess (ee) >98%.

Enzymatic Resolution

Lipase-mediated acetylation of the secondary alcohol intermediate (prior to oxidation) enables kinetic resolution. Candida antarctica lipase B (CAL-B) in vinyl acetate selectively acetylates the (4aR,8aS)-enantiomer, leaving the undesired isomer unreacted for recycling.

Industrial-Scale Production

Continuous Flow Hydrogenation

Large-scale synthesis employs continuous flow reactors with supported Pd catalysts (e.g., Pd/Al₂O₃) to enhance mass transfer and reduce reaction times. A typical setup operates at 100 atm H₂ and 100°C, achieving throughputs of 50–100 kg/day with >95% purity after inline filtration.

Crystallization and Purification

Final purification involves fractional crystallization from ethanol/water (3:1 v/v) to isolate the hydrochloride salt. Process analytical technology (PAT) monitors particle size distribution, ensuring consistent bioavailability in downstream applications.

Comparative Analysis of Synthetic Routes

| Method | Yield | Stereoselectivity | Scale Feasibility | Key Challenges |

|---|---|---|---|---|

| Catalytic Hydrogenation | 70–85% | Moderate | Pilot to Industrial | Over-reduction side products |

| Condensation Cyclization | 60–75% | Low | Lab to Pilot | Aldehyde stability issues |

| Enzymatic Resolution | 40–55% | High (ee >98%) | Lab-scale | Cost of biocatalysts |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.